molecular formula C24H27N5O2 B2883363 2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396860-63-1

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2883363
CAS No.: 1396860-63-1
M. Wt: 417.513
InChI Key: ZKWSSQOWWDAZDU-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylpiperazinyl group, and a pyrimidinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, the compound enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .

Result of Action

The compound’s inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission . This could potentially improve cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include ethoxybenzene, phenylpiperazine, and pyrimidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst or a specific solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group may yield a phenol derivative, while reduction of the pyrimidinyl group may yield a dihydropyrimidine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-methoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    2-(4-ethoxyphenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-2-31-21-10-8-19(9-11-21)16-24(30)27-22-17-23(26-18-25-22)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,17-18H,2,12-16H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWSSQOWWDAZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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